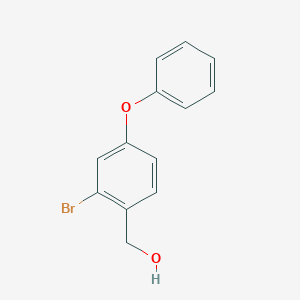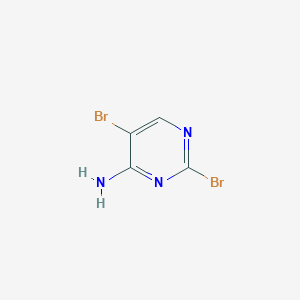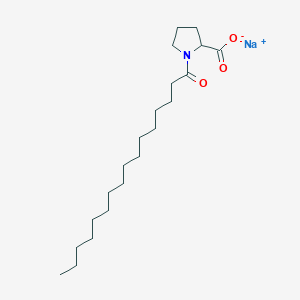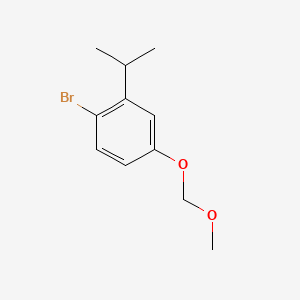
(S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde is an organic compound that features a tetrahydropyran ring fused to a pyrazole ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel to form tetrahydropyran . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The aldehyde group is then introduced via formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carboxylic acid.
Reduction: 2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituents used.
科学的研究の応用
2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-[(2S)-oxan-2-yl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2/t9-/m0/s1 |
InChIキー |
LJKATJHBJPFKBQ-VIFPVBQESA-N |
異性体SMILES |
C1CCO[C@@H](C1)N2C(=CC=N2)C=O |
正規SMILES |
C1CCOC(C1)N2C(=CC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)

![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)
![Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13897534.png)

![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)

![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)



